Carbamazepine-d8(Major)

Description

Significance of Deuterated Analogs in Modern Scientific Inquiry

Among the various stable isotopes used, deuterium (B1214612) (²H or D), a heavy isotope of hydrogen, holds particular significance. mext.go.jp The replacement of hydrogen with deuterium, known as deuteration, can lead to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. mext.go.jp This difference, known as the kinetic isotope effect, can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond. mext.go.jpnih.gov

This property of deuterated analogs is of immense value in pharmaceutical research. By strategically replacing hydrogen atoms at sites of metabolic vulnerability in a drug molecule, scientists can potentially slow down its breakdown in the body. nih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life and increased systemic exposure, which may translate to more favorable dosing regimens. Furthermore, deuteration can sometimes alter metabolic pathways, potentially reducing the formation of toxic metabolites and enhancing the safety profile of a drug. cdnsciencepub.comresearchgate.net

Beyond pharmaceuticals, deuterated compounds are crucial tools in a variety of analytical techniques. They serve as ideal internal standards in mass spectrometry, a technique used to identify and quantify substances. musechem.comresolvemass.ca Because a deuterated analog is chemically identical to the non-labeled compound (the analyte), it behaves similarly during sample preparation and analysis, but its higher mass allows it to be distinguished from the analyte by the mass spectrometer. This allows for highly accurate and precise quantification of the analyte in complex mixtures like blood or urine. musechem.comnih.gov

Overview of Carbamazepine-d8 in Analytical and Mechanistic Studies

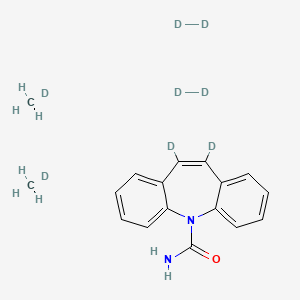

Carbamazepine (B1668303) is a widely used medication. wikipedia.org Its deuterated analog, Carbamazepine-d8(Major), is a version of the molecule where eight of the hydrogen atoms have been replaced with deuterium. pharmaffiliates.com This specific isotopic labeling makes it an invaluable tool for researchers.

The primary application of Carbamazepine-d8 is as an internal standard for the quantitative analysis of carbamazepine in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov In these studies, a known amount of Carbamazepine-d8 is added to a sample (e.g., plasma) before processing. By comparing the mass spectrometer's response for Carbamazepine-d8 to that of the unlabeled carbamazepine, researchers can accurately determine the concentration of the drug in the original sample. nih.govnih.gov This is critical for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. researchgate.netnih.govdrugbank.com

Furthermore, the use of Carbamazepine-d8 helps in understanding the metabolism of carbamazepine itself. nih.gov For instance, it can be used to track the formation of its major active metabolite, carbamazepine-10,11-epoxide (B195693). nih.govnih.gov By using deuterated standards, scientists can gain clearer insights into the metabolic pathways and the factors that may influence them. simsonpharma.com

Scope and Research Imperatives for Deuterated Compounds

The field of deuterated compounds continues to expand, driven by the need for more precise analytical methods and improved therapeutic agents. adesisinc.comsimsonpharma.com A significant research imperative is the development of more efficient and cost-effective methods for synthesizing deuterated compounds. simsonpharma.com While highly valuable, the production of these labeled molecules can be complex and expensive, which can limit their broader application. resolvemass.casimsonpharma.com

Future research will likely focus on several key areas:

Novel Drug Development: Moving beyond simply modifying existing drugs, researchers are increasingly incorporating deuterium into new chemical entities from the early stages of drug discovery to optimize their metabolic properties. nih.gov

Advanced Materials: Deuteration is also being explored in materials science to enhance the properties of polymers and other materials. resolvemass.ca

Environmental Analysis: The stability and unique signature of deuterated compounds make them useful for tracing the fate of pollutants in the environment. moravek.commdpi.com

Mechanistic Studies: The kinetic isotope effect will continue to be a powerful tool for elucidating the mechanisms of complex chemical and biological reactions. symeres.commext.go.jp

Compound Information Table

| Compound Name | Synonyms |

| Carbamazepine | Tegretol, CBZ |

| Carbamazepine-d8(Major) | CBZ-d8 |

| Carbamazepine-10,11-epoxide | CBZ-E |

| Deuterium | Heavy Hydrogen, ²H, D |

Chemical Properties of Carbamazepine-d8(Major)

| Property | Value |

| Molecular Formula | C₁₅H₄D₈N₂O pharmaffiliates.com |

| Molecular Weight | 244.32 g/mol nih.gov |

| CAS Number | 1538624-35-9 pharmaffiliates.com |

| Appearance | Off-White to Pale Yellow Solid pharmaffiliates.com |

| Storage | 2-8°C Refrigerator pharmaffiliates.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H24N2O |

|---|---|

Molecular Weight |

280.43 g/mol |

InChI |

InChI=1S/C15H12N2O.2CH4.2H2/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17;;;;/h1-10H,(H2,16,18);2*1H4;2*1H/i9D,10D;2*1D;2*1+1D |

InChI Key |

CACWMSHAVPVMOG-OLMCKQESSA-N |

Isomeric SMILES |

[2H][2H].[2H][2H].[2H]C.[2H]C.[2H]C1=C(C2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N)[2H] |

Canonical SMILES |

[HH].[HH].C.C.C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N |

Origin of Product |

United States |

Synthesis and Characterization of Carbamazepine D8

Methodologies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the Carbamazepine (B1668303) structure, specifically onto the aromatic rings to create the d8 variant, requires specialized synthetic strategies. These methods are designed to replace specific hydrogen atoms with deuterium with high efficiency and regioselectivity.

The core structure of Carbamazepine is the dibenz[b,f]azepine moiety. Labeling the aromatic rings of this structure involves targeting the C-H bonds for isotopic exchange. Several strategies can be employed for the deuteration of such aromatic systems:

Metal-Catalyzed C-H Activation: Transition metal catalysts, such as those based on palladium, iridium, or rhodium, can facilitate the direct exchange of aromatic protons with deuterium from a source like deuterium oxide (D₂O) or deuterium gas (D₂). This method allows for late-stage deuteration of the pre-formed dibenzazepine (B1670418) skeleton. For instance, reversible Pd(II) catalyzed C-H insertion in the presence of D₂O is a known technique for incorporating deuterium into complex molecules. nih.gov

Acid- or Base-Catalyzed Exchange: Under harsh conditions, strong acids or bases can promote the exchange of acidic aromatic protons with deuterium from a deuterated solvent. However, this method may lack selectivity and can be incompatible with sensitive functional groups present in the molecule.

Synthesis from Deuterated Precursors: A more controlled but often more laborious approach involves a multi-step synthesis starting from commercially available deuterated building blocks. For Carbamazepine-d8, this could involve synthesizing the dibenzazepine core from deuterated aniline (B41778) or related precursors, ensuring the deuterium atoms are incorporated into the final structure from the outset.

The general synthesis of the parent compound, Carbamazepine, often starts from iminostilbene (B142622), which is then reacted with phosgene (B1210022) followed by ammonia, or directly with an isocyanate source like sodium cyanate. chemicalbook.com To produce Carbamazepine-d8, the deuteration step would ideally be performed on the iminostilbene intermediate before the final carboxamide group is added.

Isotopic labeling encompasses both radioactive isotopes (radionuclides) and stable isotopes. scripps.edu

Radiosynthesis: This involves incorporating radioactive isotopes like tritium (B154650) (³H) or Carbon-14 (¹⁴C). These techniques are vital for studies measuring absorption, distribution, metabolism, and elimination (ADME) due to the ease of detection of radioactive decay. scripps.edu The synthesis procedures must be rapid, especially for short-lived isotopes like Carbon-11, and handled in specialized facilities to manage radioactivity. europa.eu

Stable Isotope Incorporation: This process uses non-radioactive isotopes such as deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). scripps.edu Carbamazepine-d8 is a product of stable isotope incorporation. These compounds are particularly valuable as internal standards for quantitative analysis by mass spectrometry and for mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy. scripps.edu The synthesis of stable isotope-labeled compounds does not require the same radiological precautions as radiosynthesis but demands high isotopic enrichment and purity.

Spectroscopic and Structural Elucidation of Deuterated Carbamazepine

Following synthesis, a suite of spectroscopic techniques is employed to confirm the identity, purity, and structural integrity of Carbamazepine-d8, ensuring that deuterium has been incorporated at the desired positions and to a high degree.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the location of isotopic labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of unlabeled Carbamazepine, the aromatic protons of the two benzene (B151609) rings produce a complex multiplet pattern in the range of approximately 7.2-7.8 ppm. The spectrum also shows signals for the vinyl protons of the azepine ring and the amide (-CONH₂) protons. For Carbamazepine-d8, the most significant change is the near-complete disappearance of the signals in the aromatic region, directly confirming the successful deuteration of the eight positions on the benzene rings. The isotopic purity can be estimated by quantifying any residual proton signals in this region.

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing confirmation of their presence and chemical environment.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms. Carbons bonded to deuterium will exhibit a splitting pattern (due to C-D coupling) and may show a slight upfield shift (isotopic shift) compared to the unlabeled compound.

Table 1: Comparison of Expected ¹H NMR Signals for Carbamazepine and Carbamazepine-d8 Data for Carbamazepine is based on typical literature values.

| Functional Group | Expected Chemical Shift (ppm) for Carbamazepine | Expected Observation for Carbamazepine-d8 |

|---|---|---|

| Amide Protons (-CONH₂) | ~5.5-6.5 (broad singlet) | Signal present |

| Vinyl Protons (-CH=CH-) | ~6.8-7.0 (singlet) | Signal present |

| Aromatic Protons | ~7.2-7.8 (multiplet) | Signal absent or significantly reduced |

Mass Spectrometry (MS) is essential for confirming the molecular weight of the labeled compound and determining the level of isotopic enrichment.

Molecular Ion Peak: Unlabeled Carbamazepine has a molecular weight of approximately 236.27 g/mol . nist.gov In the mass spectrum, it typically shows a molecular ion peak ([M]⁺) at m/z 237 in positive ion mode ([M+H]⁺). For Carbamazepine-d8, where eight hydrogen atoms (atomic mass ~1) are replaced by eight deuterium atoms (atomic mass ~2), the molecular weight increases by eight mass units. Therefore, the corresponding molecular ion peak is expected at m/z 245 ([M+H]⁺).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides structural confirmation through fragmentation patterns. For example, a known fragmentation pathway for deuterated carbamazepines involves the loss of the carbamoyl (B1232498) group. nih.gov For d10-Carbamazepine (m/z 247), a major fragment is observed at m/z 204. nih.gov A similar fragmentation would be expected for Carbamazepine-d8, providing further evidence of the compound's identity.

Table 2: Expected Mass-to-Charge Ratios (m/z) in ESI+ Mass Spectrometry

| Species | Carbamazepine | Carbamazepine-d8 |

|---|---|---|

| Protonated Molecule [M+H]⁺ | 237 | 245 |

| Key Fragment Ion | 194 | 202 |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are sensitive to changes in bond vibrations caused by isotopic substitution. rjpbcs.comnih.gov

Isotopic Shift: The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational frequencies to lower wavenumbers. The frequency of a bond vibration is inversely proportional to the square root of the reduced mass of the atoms involved. The most pronounced shifts are observed for modes involving significant hydrogen atom motion.

C-H vs. C-D Vibrations: In the FT-IR spectrum of Carbamazepine, the aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. rjpbcs.com For Carbamazepine-d8, these bands are replaced by C-D stretching vibrations, which are expected to appear at a lower frequency, typically around 2200-2300 cm⁻¹. Similarly, C-H bending (out-of-plane) vibrations, which appear below 900 cm⁻¹, will also shift to lower wavenumbers upon deuteration. These predictable shifts serve as a clear diagnostic for successful deuterium incorporation into the aromatic rings. researchgate.net

Table 3: Comparison of Key Vibrational Modes for Carbamazepine and Carbamazepine-d8 Data for Carbamazepine is based on published assignments. rjpbcs.comresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Carbamazepine | Expected Wavenumber (cm⁻¹) for Carbamazepine-d8 |

|---|---|---|

| Aromatic C-H Stretch | ~3050 | Not present |

| Aromatic C-D Stretch | Not present | ~2250 |

| C=O Stretch | ~1675 | ~1675 (minor or no shift) |

| C=C Stretch (Aromatic) | ~1594 | ~1580 (slight shift) |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Carbamazepine is known to exist in several polymorphic forms, with Form III being the most stable under ambient conditions. The crystal structure of Form III is monoclinic. A key feature of the Carbamazepine crystal structure is the formation of hydrogen-bonded dimers. In these dimers, the carboxamide groups of two molecules interact through a pair of N-H···O hydrogen bonds, creating a characteristic R(8) ring motif.

Table 1: Representative Crystallographic Data for Carbamazepine (Form III)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.538 |

| b (Å) | 11.155 |

| c (Å) | 13.931 |

| β (°) | 92.83 |

| Volume (ų) | 1169.9 |

| Z | 4 |

| Key Hydrogen Bond (D-A distance, Å) | N-H···O, ~2.9 |

Note: This data is for non-deuterated Carbamazepine Form III and serves as a proxy for Carbamazepine-d8.

Isotopic Purity and Enrichment Assessment

The assessment of isotopic purity and the precise quantification of deuterium content are critical quality control steps in the characterization of Carbamazepine-d8. These analyses ensure that the desired level of deuteration has been achieved and that the isotopic label is stable within the molecule.

Quantification Methods for Deuterium Content

Several analytical techniques can be employed to determine the deuterium content in Carbamazepine-d8. The most common and powerful methods are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry is a primary tool for determining isotopic enrichment. By comparing the mass spectra of Carbamazepine-d8 with that of an unlabeled carbamazepine standard, the degree of deuterium incorporation can be accurately calculated. The mass spectrum of the deuterated compound will show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated. The relative intensities of the isotopic peaks can be used to calculate the percentage of molecules containing the desired number of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are invaluable for assessing isotopic purity. In the ¹H NMR spectrum of Carbamazepine-d8, the signals corresponding to the deuterated positions will be significantly diminished or absent, providing a qualitative and semi-quantitative measure of deuterium incorporation. For a more precise quantification, ²H NMR can be utilized. The deuterium spectrum will show signals at the chemical shifts corresponding to the deuterated positions, and the integrated area of these signals can be used to determine the relative abundance of deuterium at each site.

Table 2: Analytical Techniques for Deuterium Content Quantification

| Technique | Principle | Information Provided |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ions. | Overall isotopic enrichment, distribution of isotopologues. |

| Proton NMR (¹H NMR) | Detection of proton nuclei in a magnetic field. | Location and extent of deuteration through signal attenuation. |

| Deuterium NMR (²H NMR) | Detection of deuterium nuclei in a magnetic field. | Direct observation and quantification of deuterium at specific sites. |

Evaluation of Isotopic Exchange and Stability

Ensuring the isotopic stability of Carbamazepine-d8 is crucial for its use as an internal standard or in metabolic studies. The primary concern is the potential for hydrogen-deuterium (H-D) exchange, where deuterium atoms on the molecule are replaced by protons from the surrounding environment (e.g., solvents).

The stability of the deuterium labels in Carbamazepine-d8 is generally high for the deuterium atoms attached to the aromatic rings. These C-D bonds are not readily susceptible to exchange under normal conditions. However, the protons on the amide group (-CONH₂) are potentially more labile and could undergo H-D exchange, particularly in protic solvents or under acidic or basic conditions.

Studies on the stability of non-deuterated carbamazepine have shown that the molecule is stable in various conditions, which suggests that the core structure of Carbamazepine-d8 would also be stable. The potential for isotopic exchange at the amide position can be assessed by dissolving the compound in a protic solvent (e.g., methanol-d₄ or D₂O) and monitoring the ¹H and ²H NMR spectra over time. The appearance of new signals or changes in the integration of existing signals would indicate that isotopic exchange is occurring. For most applications, if stored under appropriate anhydrous conditions, the isotopic integrity of Carbamazepine-d8 is expected to be maintained.

Advanced Analytical Applications of Carbamazepine D8 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technique for the quantification of carbamazepine (B1668303), where Carbamazepine-d8 is an indispensable tool for method robustness and accuracy.

Ultra-High Performance Liquid Chromatography (UHPLC) Coupling

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with mass spectrometry offers significant advantages for the analysis of carbamazepine. UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which provides higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. In methods utilizing Carbamazepine-d8, chromatographic separation is commonly achieved on reversed-phase columns, such as those with C18 or Phenyl chemistries. rsc.orgunito.it For instance, a method might employ an ACQUITY UPLC BEH C18 column for the separation of carbamazepine and its deuterated internal standard. oup.com The high efficiency of UHPLC ensures that carbamazepine is effectively separated from endogenous matrix components and potential metabolites, while Carbamazepine-d8 co-elutes with the analyte, providing reliable correction for any variability during the chromatographic run.

A typical UHPLC setup for this analysis would involve a binary solvent system, often consisting of an aqueous phase with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) and an organic phase such as acetonitrile (B52724) or methanol. innovareacademics.in The gradient elution allows for optimal separation and peak shape.

Table 1: Example UHPLC Parameters for Carbamazepine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | ACQUITY UPLC BEH Phenyl (2.1 x 50 mm, 1.7 µm) | rsc.org |

| Mobile Phase | Water/Methanol Gradient | rsc.org |

| Flow Rate | 0.5 mL/min | rsc.org |

| Column Temperature | 50°C | rsc.org |

| Internal Standard | Carbamazepine-d8 | rsc.org |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Following chromatographic separation, the analyte and internal standard must be ionized before entering the mass spectrometer. Electrospray ionization (ESI) is the most widely employed technique for the analysis of carbamazepine and is almost universally operated in the positive ion mode ([ESI+]) for this compound. uoa.grtum.de ESI is a soft ionization technique that is well-suited for polar compounds like carbamazepine, generating protonated molecules, [M+H]+, with minimal fragmentation in the source. This results in a strong signal for the parent ion, which is ideal for quantitative analysis. The use of Carbamazepine-d8 is fully compatible with ESI, as its ionization efficiency is virtually identical to that of the unlabeled carbamazepine.

Atmospheric Pressure Chemical Ionization (APCI) is another viable, albeit less common, ionization source for this application. rsc.orggdch.degdch.de APCI is generally better suited for less polar, more volatile compounds than ESI, but it can be successfully applied to carbamazepine analysis. researchgate.net It operates by creating reagent gas ions via a corona discharge, which then transfer charge to the analyte molecules. Similar to ESI, APCI is typically run in positive mode for carbamazepine, producing [M+H]+ ions. The choice between ESI and APCI often depends on the specific LC conditions and the complexity of the sample matrix, though ESI is generally favored for its broad applicability and high sensitivity for this class of compounds.

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM)

For the highest degree of selectivity and sensitivity, tandem mass spectrometry (MS/MS) is the method of choice. In this setup, the protonated parent ions of both carbamazepine and Carbamazepine-d8 are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and matrix interference.

The selection of specific precursor-to-product ion transitions is crucial for method development. For Carbamazepine-d8, a common transition involves the loss of the deuterated isocyanate group from the protonated molecule. The precise mass transitions can be optimized to maximize signal intensity. The use of a deuterated standard like Carbamazepine-d8 ensures that any unforeseen fragmentation or instability in the mass spectrometer affects both the analyte and the standard equally, preserving the accuracy of the quantitative ratio.

Table 2: Selected MRM Transitions for Carbamazepine and Carbamazepine-d8

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Carbamazepine | 237.1 | 194.1 | rsc.orginnovareacademics.in |

| Carbamazepine | 237.0 | 194.2 | |

| Carbamazepine-d8 (Major) | 245.1 | 202.1 | rsc.org |

| Carbamazepine-d8 (Major) | 244.6 | 202.3 |

Quantitative Performance Parameters: Selectivity, Linearity, Accuracy, Precision

The use of Carbamazepine-d8 as an internal standard is fundamental to developing robust quantitative methods that meet stringent validation criteria. Its ability to mimic the analyte of interest through extraction, chromatography, and ionization ensures high-quality data.

Selectivity: Achieved through the unique MRM transitions for both carbamazepine and Carbamazepine-d8, which eliminates interference from other compounds in the matrix.

Linearity: Methods using Carbamazepine-d8 consistently demonstrate excellent linearity over a wide concentration range, often from low ng/mL to µg/mL levels. researchgate.net Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration, typically yielding correlation coefficients (r²) greater than 0.99. nih.gov

Accuracy and Precision: Accuracy, reported as the percentage of the nominal concentration, is generally found to be within 85-115%. nih.gov Precision, measured as the relative standard deviation (RSD), is typically below 15%. researchgate.netnih.gov These high levels of accuracy and precision are directly attributable to the internal standard's ability to correct for analytical variability.

Recovery: While not always necessary to measure when using a co-eluting stable isotope-labeled internal standard, studies have shown that the extraction recovery for carbamazepine is high and consistent, often exceeding 87%. nih.govtuni.fi Carbamazepine-d8 effectively tracks the analyte during sample preparation, compensating for any losses.

Table 3: Typical Quantitative Performance Data

| Parameter | Typical Value | Reference |

|---|---|---|

| Linearity (r²) | > 0.995 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL | unito.itresearchgate.net |

| Accuracy (% Bias) | Within ±15% | nih.gov |

| Precision (% RSD) | < 15% | researchgate.netnih.gov |

| Recovery | > 87% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

While less common than LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of carbamazepine. However, this approach presents unique challenges. Carbamazepine has low volatility and is prone to thermal degradation in the hot GC injector port, which can lead to the formation of byproducts like iminostilbene (B142622) and inaccurate quantification. unito.it This thermal instability makes direct analysis difficult and often necessitates chemical modification prior to injection. core.ac.uk In some cases, thermal breakdown of related compounds present in a sample can even lead to false-positive results for carbamazepine. oup.com

Derivatization Strategies for Volatile Analysis

To overcome the challenges of volatility and thermal instability, derivatization is a required step in most GC-MS methods for carbamazepine. core.ac.uk This process converts the analyte into a more volatile and thermally stable form. Carbamazepine-d8, as the internal standard, undergoes the same chemical reaction, ensuring it accurately reflects the analyte's behavior throughout the entire analytical process.

A common and effective derivatization strategy is silylation . This involves reacting the carbamazepine molecule with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), to form a trimethylsilyl (B98337) (TMS) derivative. researchgate.net Another reported strategy involves the formation of butyl derivatives using reagents like n-iodobutane. oup.com After derivatization, the resulting product is sufficiently volatile and stable for GC-MS analysis. The use of a deuterated standard like Carbamazepine-d8 is critical, as it will have the same derivatization efficiency as the unlabeled analyte, correcting for any inconsistencies in the reaction yield.

Electron Ionization and Chemical Ionization Modes

In Gas Chromatography-Mass Spectrometry (GC-MS), Carbamazepine-d8 is instrumental for accurate identification and quantification, particularly when employing Electron Ionization (EI) or Chemical Ionization (CI) modes.

Electron Ionization (EI): This hard ionization technique generates a unique and reproducible fragmentation pattern. The molecular ion of Carbamazepine-d8 ([M]+•) appears at a mass-to-charge ratio (m/z) of 244, a distinct 8-Dalton shift from the native Carbamazepine (m/z 236). The primary fragmentation pathway for both compounds involves the loss of an isocyanate radical (•NCO) and subsequent rearrangement, leading to the formation of a stable acridine (B1665455) or iminostilbene cation. For Carbamazepine-d8, this results in a key diagnostic fragment ion at m/z 201, whereas the native compound produces a fragment at m/z 193. This consistent mass shift allows for the unambiguous differentiation of the analyte from the internal standard, even in complex chromatograms.

Chemical Ionization (CI): As a softer ionization technique, CI typically produces a more abundant protonated molecule, [M+H]+. For Carbamazepine-d8, this ion is observed at m/z 245, compared to m/z 237 for native Carbamazepine. CI results in less fragmentation than EI, which can be advantageous for enhancing sensitivity in selected ion monitoring (SIM) methods. The clear mass difference between the protonated molecules of the analyte and the standard is fundamental to its role in quantitative analysis.

The table below summarizes the key mass spectral ions for Carbamazepine and its deuterated analog under EI conditions.

| Compound | Molecular Ion ([M]+•) (m/z) | Major Fragment Ion (m/z) | Fragment Identity |

| Carbamazepine | 236 | 193 | [M-CONH2]+ |

| Carbamazepine-d8 | 244 | 201 | [M-COND2]+ |

Application in Complex Matrix Analysis

The primary function of Carbamazepine-d8 is to ensure analytical accuracy when quantifying Carbamazepine in complex biological or environmental matrices, such as human plasma, urine, or wastewater. These matrices contain numerous endogenous and exogenous substances that can interfere with the analysis.

Effective sample preparation is critical for removing interfering components and concentrating the analyte. Carbamazepine-d8 is added to the sample at the very beginning of this process, allowing it to account for any analyte loss that occurs during extraction and cleanup.

Solid-Phase Extraction (SPE) is a widely used technique for purifying and concentrating Carbamazepine from aqueous samples. The optimization of an SPE method involves selecting the appropriate sorbent, conditioning solvents, wash steps, and elution solvents to maximize analyte recovery while minimizing matrix interferences. Because Carbamazepine-d8 co-extracts with native Carbamazepine, it provides a direct measure of the extraction efficiency for each individual sample.

A typical SPE protocol for extracting Carbamazepine from wastewater might use a polymeric reversed-phase sorbent. The recovery is assessed by comparing the response of the analyte in a processed sample to the response of a standard solution of the same concentration, corrected by the internal standard. High and consistent recovery of the internal standard (Carbamazepine-d8) indicates a robust and reliable extraction process.

The following table presents representative data from an optimized SPE method for Carbamazepine analysis in a complex matrix, demonstrating how recovery is assessed using Carbamazepine-d8.

| Parameter | SPE Sorbent | Elution Solvent | Analyte | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| Method Optimization | Polymeric Reversed-Phase | Methanol/Ethyl Acetate (50:50, v/v) | Carbamazepine | 98.2 | 4.1 |

| Recovery Assessment | Polymeric Reversed-Phase | Methanol/Ethyl Acetate (50:50, v/v) | Carbamazepine-d8 | 99.5 | 3.8 |

For biological matrices like blood plasma or serum, Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) are common sample preparation strategies.

Protein Precipitation (PPT): This is a rapid method where a large volume of an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample. This denatures and precipitates the proteins, which are then removed by centrifugation. Carbamazepine-d8 is added before the solvent, ensuring that any analyte lost due to co-precipitation with the protein pellet is accounted for by a proportional loss of the internal standard.

Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). The pH of the aqueous phase is often adjusted to ensure Carbamazepine is in its neutral, non-ionized form, maximizing its partitioning into the organic layer. The near-identical physicochemical properties of Carbamazepine-d8 ensure it partitions in the same manner as the analyte, accurately correcting for variations in extraction efficiency and phase transfer.

Matrix effects, primarily ion suppression or enhancement, are a major challenge in electrospray ionization mass spectrometry (ESI-MS). Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the MS source, leading to inaccurate (typically underestimated) results.

Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled internal standard like Carbamazepine-d8 is the gold standard for mitigating matrix effects. Since Carbamazepine-d8 co-elutes chromatographically with Carbamazepine, it experiences the exact same degree of ion suppression or enhancement at the ESI source. While the absolute signal intensity of both the analyte and the internal standard may fluctuate due to the matrix, their signal ratio remains constant and directly proportional to the analyte concentration. This ratiometric measurement effectively cancels out the impact of the matrix, yielding highly accurate and precise quantification.

The effectiveness of this compensation is often evaluated by calculating the matrix factor (MF), as shown in the table below. An MF value close to 1.0 (or 100%) after internal standard correction demonstrates successful mitigation of matrix effects.

| Sample Type | Analyte | Matrix Factor (MF) without IS Correction | Matrix Factor (MF) with Carbamazepine-d8 Correction | Interpretation |

| Human Plasma | Carbamazepine | 0.72 (28% Suppression) | 0.99 (1% Suppression) | Significant suppression compensated |

| Wastewater Effluent | Carbamazepine | 0.65 (35% Suppression) | 1.02 (2% Enhancement) | Significant suppression compensated |

| Urine | Carbamazepine | 1.25 (25% Enhancement) | 1.01 (1% Enhancement) | Significant enhancement compensated |

Sample Preparation Techniques for Deuterated Internal Standards

Role in Bioanalytical Method Validation for Research Investigations

The use of Carbamazepine-d8 is fundamental to developing and validating robust bioanalytical methods that meet stringent regulatory guidelines for research purposes. A validated method ensures that the data generated are reliable and reproducible. Carbamazepine-d8 plays a key role in establishing several critical validation parameters.

Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. The unique mass transition of Carbamazepine-d8 helps confirm that the signal for native Carbamazepine is free from isobaric interferences.

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. By correcting for procedural variability, Carbamazepine-d8 enables the method to achieve high accuracy (% Bias or % RE) and precision (RSD%) across multiple analytical runs (inter-day) and within the same run (intra-day).

Linearity and Range: Carbamazepine-d8 ensures a consistent response ratio across the entire calibration range, confirming the linear relationship between concentration and instrument response.

Stability: It is used to assess the stability of Carbamazepine in biological samples under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage). Any degradation of the analyte would be mirrored by the internal standard, though typically the stability of the analyte itself is what is being assessed.

The following table summarizes typical performance characteristics from a validated LC-MS/MS method for Carbamazepine in human plasma using Carbamazepine-d8 as the internal standard.

| Validation Parameter | Performance Metric | Typical Result | Acceptance Criteria |

| Linearity | Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |

| Intra-day Precision | RSD (%) | < 5% | ≤ 15% |

| Inter-day Precision | RSD (%) | < 7% | ≤ 15% |

| Accuracy | Relative Error (RE, %) | -6.5% to 8.0% | Within ±15% |

| Extraction Recovery | Mean Recovery (%) | > 95% | Consistent and reproducible |

| Matrix Effect | CV of IS-Normalized MF | < 6% | ≤ 15% |

Assessment of Analytical Method Robustness and Reproducibility

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Carbamazepine-d8 is instrumental in this assessment. By spiking samples with a known concentration of Carbamazepine-d8, analysts can evaluate the consistency of the analytical signal across a range of conditions.

Reproducibility, the ability of a method to yield consistent results across different laboratories or on different occasions, is another key parameter where Carbamazepine-d8 is invaluable. Statistical analysis of methods incorporating Carbamazepine-d8 has demonstrated high reproducibility, with low relative standard deviation (RSD) values for intra-day and inter-day precision, often below 2%. ijcsrr.org This indicates that methods utilizing this internal standard are reliable and transferable.

| Parameter | Typical Acceptance Criteria | Role of Carbamazepine-d8 |

| Linearity (r²) | >0.999 | Ensures proportional response across a concentration range. |

| Precision (%RSD) | <15% (often <2% for intra-day) | Monitors consistency of repeated measurements. ijcsrr.orgjournaljpri.com |

| Accuracy (%Recovery) | 85-115% | Corrects for variations in sample preparation and instrument response. |

| Robustness | Consistent results with varied parameters | Stable signal of the internal standard confirms method stability. |

This table outlines key validation parameters and the role of Carbamazepine-d8 in their assessment.

Standardization of Analytical Procedures in Preclinical Research

In preclinical research, where the analysis of drugs and their metabolites in biological samples is routine, standardization is paramount for generating reliable and comparable data. nih.gov Carbamazepine-d8 is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of carbamazepine and its metabolites in non-human biological samples, such as rat plasma. nih.gov

The use of a deuterated internal standard like Carbamazepine-d8 helps to compensate for variability in sample extraction and the potential for matrix effects, where other components in the biological sample can interfere with the ionization of the target analyte. csbsju.edu This ensures that the measured concentration is accurate and reflects the true value in the sample. For instance, in studies investigating the pharmacokinetics of carbamazepine in rats, Carbamazepine-d10 (a similarly deuterated version) was used as the internal standard for all compounds, demonstrating linearity over a range of 5-2000 ng/ml and intra-day and inter-day assay coefficients of variations in the range of 2.6-9.5% and 4.0-9.6%, respectively. nih.gov

Forensic and Toxicological Analytical Methodologies

Development of Reference Methods for Compound Detection

In forensic and toxicology laboratories, the unequivocal identification and quantification of drugs and their metabolites are of utmost importance. nyc.govarkansas.gov Carbamazepine-d8 plays a crucial role in the development and validation of reference methods for the detection of carbamazepine. These methods, often based on techniques like gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS, rely on the use of a stable isotope-labeled internal standard to ensure the highest level of accuracy and to minimize the possibility of false negatives or positives. biochimicaclinica.it

The use of Carbamazepine-d8 as an internal standard allows for the establishment of robust and reliable methods that can be used as a "gold standard" for comparison with other analytical techniques. mdpi.com For example, LC-MS/MS methods utilizing a deuterated internal standard are considered the reference for monitoring carbamazepine levels, providing greater selectivity and sensitivity compared to immunoassays. biochimicaclinica.itmdpi.com

Quantitative Analysis in Non-Human Biological Samples

The application of Carbamazepine-d8 extends to the quantitative analysis of carbamazepine in various non-human biological samples relevant to forensic and toxicological investigations. This can include tissues from animal models used in toxicology studies or environmental samples that may impact wildlife. acs.orgmdpi.com For example, studies have been conducted to quantify carbamazepine in the tissues of aquatic organisms like the cockle Cerastoderma edule to assess environmental exposure and toxicity. scielo.br

In a study analyzing carbamazepine and its metabolites in rat brain areas, mass fragmentography was employed for quantitative determination, highlighting the need for precise analytical techniques in such research. nih.gov The use of Carbamazepine-d8 as an internal standard in these analyses is critical for correcting for matrix effects and ensuring accurate quantification, which is essential for understanding the distribution and toxic potential of the compound in different biological systems. acs.orgmdpi.com

| Application Area | Analytical Technique | Role of Carbamazepine-d8 | Key Findings |

| Method Robustness | HPLC, LC-MS/MS | Assesses consistency under varied conditions. | Low %RSD demonstrates method reliability. ijcsrr.org |

| Preclinical Research | LC-MS/MS | Standardizes quantification in animal plasma. nih.gov | High accuracy and precision in pharmacokinetic studies. nih.gov |

| Forensic Reference Methods | GC-MS, LC-MS/MS | Ensures accuracy for definitive identification. nyc.govbiochimicaclinica.it | Establishes "gold standard" for carbamazepine analysis. mdpi.com |

| Non-Human Toxicology | HPLC, LC-MS/MS | Enables accurate quantification in tissues. scielo.br | Determines compound accumulation and distribution. scielo.br |

This table summarizes the advanced analytical applications of Carbamazepine-d8, the techniques employed, its specific role, and key outcomes.

Mechanistic and Metabolic Pathway Elucidation Using Carbamazepine D8

Isotope Effect Studies in Reaction Mechanisms

The replacement of a hydrogen atom with a deuterium (B1214612) atom can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the difference in mass between hydrogen and deuterium, which in turn affects the vibrational frequency of the carbon-hydrogen (C-H) versus the carbon-deuterium (C-D) bond. The C-D bond is stronger and vibrates at a lower frequency, requiring more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD), provides insights into the reaction mechanism.

Kinetic isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For the metabolism of carbamazepine (B1668303), this would typically involve the enzymatic breaking of a C-H bond by cytochrome P450 enzymes. A significant primary KIE (typically kH/kD > 2) would indicate that C-H bond cleavage is a rate-limiting part of the metabolic process.

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). Secondary KIEs can provide information about changes in hybridization or the steric environment at the labeled position during the transition state of the reaction. For example, a change in the hybridization of a carbon atom from sp3 to sp2 during a reaction would result in a normal secondary KIE if deuterium is attached to that carbon.

While specific studies detailing the primary and secondary kinetic isotope effects for Carbamazepine-d8 in its metabolic transformation pathways are not extensively available in the public literature, the principles of KIE can be applied to hypothesize its utility. The major metabolic pathway of carbamazepine is the formation of carbamazepine-10,11-epoxide (B195693), a reaction primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C8. nih.gov

By synthesizing different isotopologues of carbamazepine with deuterium at specific positions, researchers could investigate the rate-determining steps of its metabolism. For instance, if deuteration at the 10 and 11 positions of the dibenzazepine (B1670418) ring significantly slows down the rate of epoxide formation, it would provide strong evidence that the cleavage of the C-H bond at these positions is the rate-determining step in the epoxidation reaction.

Table 1: Theoretical Application of KIE in Carbamazepine Metabolism

| Deuterated Position | Expected KIE Type | Potential Mechanistic Insight |

|---|---|---|

| 10, 11-positions | Primary | C-H bond cleavage at the 10,11-double bond is the rate-determining step for epoxidation. |

| Aromatic Ring | Secondary | Changes in the aromatic ring's electronic or steric environment during the transition state. |

In Vitro Biotransformation Studies

In vitro systems are crucial for studying drug metabolism in a controlled environment, and Carbamazepine-d8 plays a significant role in these studies, primarily as an internal standard for accurate quantification.

Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Studies using human liver microsomes have been instrumental in identifying the key enzymes responsible for carbamazepine metabolism. The primary metabolic pathway is the conversion of carbamazepine to carbamazepine-10,11-epoxide, which is mainly catalyzed by CYP3A4. nih.gov CYP2C8 also contributes to this reaction to a smaller degree. nih.gov Other minor metabolic pathways include hydroxylation of the aromatic rings. nih.gov

In these in vitro assays, Carbamazepine-d8 is an ideal internal standard. Because it has nearly identical chemical and physical properties to carbamazepine, it behaves similarly during sample preparation and analysis, but its different mass allows it to be distinguished by a mass spectrometer. This helps to correct for any loss of analyte during the experimental process, ensuring accurate quantification of the metabolites formed.

To further pinpoint the specific enzymes involved in carbamazepine metabolism, researchers utilize recombinant enzyme systems. These systems express a single, specific human CYP enzyme, such as CYP3A4 or CYP2C8, in a cellular system (e.g., insect cells or bacteria). By incubating carbamazepine with these individual enzymes, their specific contribution to its metabolism can be determined with high precision.

Studies with recombinant CYP3A4 have confirmed its major role in the formation of carbamazepine-10,11-epoxide. nih.gov The use of Carbamazepine-d8 as an internal standard in these experiments is critical for obtaining reliable kinetic data, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which characterize the enzyme's affinity for the drug and its metabolic capacity.

Table 2: Key Enzymes in Carbamazepine Metabolism Identified Through In Vitro Studies

| Enzyme | Primary Metabolic Reaction | Role in Overall Metabolism |

|---|---|---|

| CYP3A4 | Formation of Carbamazepine-10,11-epoxide | Major |

| CYP2C8 | Formation of Carbamazepine-10,11-epoxide | Minor |

| Epoxide hydrolase | Conversion of Carbamazepine-10,11-epoxide to Carbamazepine-10,11-trans-diol | Subsequent metabolism of the active epoxide |

Identification and Quantification of Metabolites using Deuterated Tracers

The use of deuterated compounds as tracers is a cornerstone of modern drug metabolism studies, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Carbamazepine-d8 is frequently used as an internal standard in LC-MS/MS methods developed to identify and quantify carbamazepine and its metabolites in various biological matrices, including plasma, serum, and tissue homogenates from in vitro studies. nih.govnih.govbiochimicaclinica.it

In a typical LC-MS/MS analysis, the sample containing the analyte (e.g., carbamazepine and its metabolites) and a known amount of the internal standard (Carbamazepine-d8) is injected into the liquid chromatograph. The compounds are separated based on their physicochemical properties and then introduced into the mass spectrometer. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for each compound. The response of the analyte is then normalized to the response of the internal standard, allowing for precise and accurate quantification.

Table 3: Example of LC-MS/MS Parameters for Quantification using a Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Carbamazepine | 237.1 | 194.1 |

| Carbamazepine-10,11-epoxide | 253.1 | 224.1 |

| Carbamazepine-d8 (Internal Standard) | 245.1 | 202.1 |

Biotransformation Product Elucidation in Model Organisms

Stable isotope-labeled internal standards are crucial for the accurate quantification of xenobiotics and their metabolites in complex biological matrices. Carbamazepine-d8, a deuterated analog of Carbamazepine, serves this essential role in metabolic studies, particularly in model organisms used for toxicological screening.

The zebrafish (Danio rerio) embryo has emerged as a powerful model organism for toxicological and developmental studies, offering a bridge between in vitro and in vivo assays. mdpi.com Toxicometabolomics, the study of how chemical exposures alter the metabolic profile of an organism, is a key application of this model. nih.govrsc.org In studies investigating the effects of Carbamazepine, zebrafish embryos are exposed to the compound at various concentrations, from environmentally relevant levels to those causing morphological changes. nih.govacs.orgnih.gov

During the analysis phase of these experiments, Carbamazepine-d8 is used as an internal standard. acs.orgresearchgate.net By adding a known quantity of Carbamazepine-d8 to samples prior to analysis with techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can correct for variations in sample preparation and instrument response. This ensures highly accurate quantification of the parent Carbamazepine and its biotransformation products (bioTPs). su.se

Through this approach, studies have successfully identified key metabolites of Carbamazepine in zebrafish embryos. Two notable biotransformation products detected in the exposure medium and embryos are carbamazepine-10,11-epoxide (CBZ-Ep) and 10,11-dihydroxycarbamazepine (CBZ-DH). nih.govacs.org The formation of CBZ-DH from CBZ-Ep is facilitated by soluble epoxide hydrolase (sEH) enzymes, which have been identified in fish. nih.govacs.org The ability to detect these metabolites provides direct insight into the specific metabolic pathways active in the organism.

| Metabolite Name | Abbreviation | Metabolic Pathway | Detection Location |

|---|---|---|---|

| Carbamazepine-10,11-epoxide | CBZ-Ep | Epoxidation | Exposure Medium & Embryos |

| 10,11-Dihydroxycarbamazepine | CBZ-DH | Hydrolysis of Epoxide | Exposure Medium & Embryos |

Comparative metabolic profiling aims to understand differences in metabolism across species, individuals, or in response to different stimuli. Deuterated standards like Carbamazepine-d8 are fundamental to the reliability and precision of these comparisons. When analyzing biological samples using mass spectrometry, the presence of other molecules in the sample matrix can enhance or suppress the signal of the analyte, a phenomenon known as the "matrix effect."

Using a stable isotope-labeled standard, which is chemically identical to the analyte but has a different mass, effectively mitigates this issue. Carbamazepine-d8 co-elutes with Carbamazepine during chromatography and experiences the same matrix effects. By calculating the ratio of the analyte's signal to the standard's signal, accurate quantification can be achieved, enabling robust comparisons between different experimental groups. This technique, known as stable isotope dilution analysis, is a gold standard in quantitative metabolomics and is essential for generating the high-quality data needed to compare metabolic profiles and elucidate subtle differences in biotransformation pathways.

Advanced Mechanistic Investigations

Beyond identifying metabolites, Carbamazepine-d8 is a valuable tool for conducting advanced investigations into the specific mechanisms of drug metabolism, including enzyme-substrate interactions and the balance between bioactivation and detoxification.

The metabolism of Carbamazepine is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov In vitro studies using human liver microsomes and recombinant P450 enzymes have identified CYP3A4 as the main enzyme responsible for the epoxidation of Carbamazepine to its major active metabolite, CBZ-Ep. nih.gov Other enzymes, including CYP2B6, also play a significant role in forming hydroxylated metabolites such as 3-hydroxycarbamazepine. nih.govresearchgate.net

Understanding the interaction between Carbamazepine and the active site of these enzymes is crucial for predicting drug-drug interactions and individual variability in metabolism. nih.gov While most studies on enzyme kinetics use the non-labeled compound, Carbamazepine-d8 can be employed to investigate the kinetic isotope effect (KIE). The KIE can provide detailed information about the rate-limiting steps in an enzymatic reaction. A significant KIE, where the deuterated compound is metabolized more slowly, indicates that the breaking of a carbon-hydrogen bond is a key part of the reaction mechanism. Such studies help to refine models of how the substrate binds within the enzyme's active site and the chemical steps involved in its transformation.

The metabolism of a drug can lead to either detoxification, producing inactive and easily excreted metabolites, or bioactivation, forming reactive metabolites that can be toxic. For Carbamazepine, the formation of CBZ-Ep is a bioactivation step, as the epoxide is pharmacologically active and can be a substrate for further, potentially toxic, reactions. researchgate.net Further oxidation of hydroxylated metabolites can lead to the formation of reactive o-quinone species, which have been proposed as a potential pathway for Carbamazepine-induced toxicity. nih.gov

Cellular models, such as primary hepatocytes or human liver microsomes, are used to study these competing pathways. In these systems, Carbamazepine-d8 acts as a stable isotope tracer. By incubating the cellular models with Carbamazepine-d8 and analyzing the products over time, researchers can precisely track the fate of the parent compound as it is shunted through various bioactivation and detoxification routes (e.g., hydroxylation, epoxidation, and subsequent glucuronidation). This allows for a quantitative understanding of the flux through these pathways, providing critical insights into the mechanisms that govern the compound's potential for toxicity.

| Enzyme | Primary Metabolic Reaction | Resulting Metabolite(s) |

|---|---|---|

| CYP3A4 | Epoxidation at the 10,11-double bond | Carbamazepine-10,11-epoxide (CBZ-Ep) |

| CYP3A4 | Aromatic hydroxylation | 3-Hydroxycarbamazepine |

| CYP2B6 | Aromatic hydroxylation | 3-Hydroxycarbamazepine |

| Multiple CYPs (e.g., CYP2E1, CYP1A2) | Aromatic hydroxylation | 2-Hydroxycarbamazepine |

Environmental Fate and Transformation Studies with Deuterated Analogs

Degradation Pathways in Aquatic and Terrestrial Systems

The degradation of a compound in the environment is a critical factor in determining its persistence and potential for long-term impact. For Carbamazepine-d8, the primary difference in its degradation pathways compared to carbamazepine (B1668303) is expected to arise from the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to slower reaction rates for processes that involve the cleavage of this bond.

Photodegradation, or the breakdown of compounds by light, is a significant removal pathway for many pharmaceuticals in surface waters. Studies on carbamazepine have shown that it can undergo both direct and indirect photolysis. Direct photolysis involves the absorption of light by the carbamazepine molecule itself, leading to its transformation. A major product of the direct photolysis of carbamazepine is acridine (B1665455), formed through a ring contraction. researchgate.net Indirect photolysis is mediated by other substances in the water, such as dissolved organic matter, which absorb light and produce reactive species that then degrade the carbamazepine.

For Carbamazepine-d8, the kinetics of photodegradation could be altered. If the rate-limiting step of a photodegradation pathway involves the breaking of a C-H bond that is replaced by a C-D bond in Carbamazepine-d8, a primary KIE would be expected, resulting in a slower degradation rate. However, many photochemical reactions have high activation energies provided by the photons, which can sometimes diminish the impact of the KIE.

Below is a table summarizing typical photodegradation data for non-deuterated carbamazepine, which can serve as a baseline for considering the potential behavior of Carbamazepine-d8.

| Parameter | Value (for Carbamazepine) | Potential Implication for Carbamazepine-d8 |

| Quantum Yield | Varies with wavelength, generally low | May be slightly lower if C-D bond cleavage is involved in the primary photochemical process. |

| Half-life (Simulated Sunlight) | Can range from hours to days depending on water chemistry | Potentially longer due to the kinetic isotope effect. |

| Major Photoproducts | Acridine, 10,11-Dihydro-10,11-dihydroxycarbamazepine | The distribution of photoproducts could be altered if the KIE affects competing reaction pathways differently. |

Biodegradation is the breakdown of organic substances by microorganisms and is a key process in both aquatic and terrestrial systems. Carbamazepine is known to be recalcitrant to biodegradation, often persisting through conventional wastewater treatment processes. When biodegradation does occur, it is typically a slow process initiated by enzymatic action.

The biodegradation of Carbamazepine-d8 could be even slower than that of its non-deuterated analog. The initial steps of microbial degradation often involve oxidation reactions catalyzed by enzymes such as monooxygenases and dioxygenases, which frequently target C-H bonds. The stronger C-D bond in Carbamazepine-d8 would likely exhibit a significant KIE in these enzymatic reactions, leading to a reduced rate of metabolism. This could result in greater persistence of Carbamazepine-d8 in the environment compared to carbamazepine.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures used to remove organic and inorganic materials from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). wikipedia.org AOPs, such as ozonation and UV/H2O2, are effective in degrading persistent pharmaceuticals like carbamazepine. nih.gov The reaction rates between carbamazepine and hydroxyl radicals are typically very high.

In the context of Carbamazepine-d8, the impact of deuteration on AOPs' effectiveness would again depend on whether C-H bond cleavage is the rate-determining step. Hydroxyl radicals are highly reactive and non-selective, which might reduce the magnitude of the KIE compared to more selective enzymatic reactions. However, some studies have shown that deuteration can protect molecules from oxidation. Therefore, it is plausible that the degradation of Carbamazepine-d8 by AOPs would be slightly slower than that of carbamazepine.

| AOP | Typical Removal Efficiency (for Carbamazepine) | Potential Implication for Carbamazepine-d8 |

| Ozonation | >90% | Potentially slightly lower due to the KIE. |

| UV/H2O2 | >95% | Potentially slightly lower due to the KIE. |

| Fenton/Photo-Fenton | >90% | Potentially slightly lower due to the KIE. |

Transport and Distribution in Environmental Compartments

The movement and partitioning of a chemical in the environment determine its concentration in different environmental media. Isotopic labeling is a powerful tool for tracing the transport and distribution of compounds.

Sorption, the process by which a chemical binds to soil or sediment particles, is a key factor controlling its mobility in the environment. Desorption is the reverse process, where the chemical is released from the particles. The sorption of carbamazepine to soil and sediment is generally moderate and is influenced by factors such as organic carbon content and clay mineralogy.

The sorption and desorption behavior of Carbamazepine-d8 is expected to be very similar to that of carbamazepine. These processes are primarily governed by intermolecular forces such as van der Waals forces, hydrogen bonding, and hydrophobic interactions, which are not significantly affected by the substitution of hydrogen with deuterium (B1214612). Therefore, the partitioning coefficients, such as the soil-water distribution coefficient (Kd), are anticipated to be nearly identical for both compounds.

The uptake of pharmaceuticals from the soil and water by plants is a potential pathway for their entry into the food chain. Studies have shown that carbamazepine can be taken up by various plant species. Isotopic labeling is an ideal technique for studying the uptake and translocation of compounds in plants because it allows for the precise differentiation of the applied compound from any background levels of the same or similar substances. researchgate.net

While no specific studies on the uptake of Carbamazepine-d8 by plants were identified, the principles of isotopic tracing suggest it would be an excellent candidate for such research. The physical and chemical properties governing uptake and translocation (such as water solubility and molecular size) are virtually identical to those of carbamazepine. Therefore, Carbamazepine-d8 would be expected to exhibit similar uptake and translocation patterns. The primary advantage of using the deuterated form would be the ability to accurately quantify its presence in different plant tissues without interference from any pre-existing carbamazepine contamination.

Tracing Environmental Contaminant Behavior

Deuterated analogs of environmental contaminants, such as Carbamazepine-d8, serve as indispensable tools in environmental science. They are primarily used as internal standards or surrogates in analytical chemistry, particularly in isotope dilution mass spectrometry techniques. This allows for the precise and accurate quantification of their non-deuterated counterparts in complex environmental matrices like wastewater, surface water, and groundwater. By enabling reliable measurement, Carbamazepine-d8 plays a critical role in studies that track the behavior, persistence, and fate of carbamazepine in the environment.

Carbamazepine is widely recognized as an anthropogenic marker for water quality assessment due to its high persistence in conventional wastewater treatment processes and its widespread presence in water bodies. mdpi.commdpi.com The inherent stability of its chemical structure makes it resistant to biodegradation and sorption onto sludge in municipal wastewater treatment plants. nih.gov

The role of Carbamazepine-d8 in this context is to facilitate the accurate tracking and quantification of carbamazepine. In environmental monitoring studies, a known amount of Carbamazepine-d8 is added to a sample before processing and analysis. Because the deuterated and non-deuterated forms behave almost identically during extraction, cleanup, and analysis, any loss of the target compound during these steps can be corrected for by measuring the recovery of Carbamazepine-d8. This ensures that the measured environmental concentrations of carbamazepine are highly accurate, providing reliable data to confirm its status as a recalcitrant, or persistent, compound. This persistence has led to its proposal as an effective marker of wastewater contamination in aquatic systems, including vulnerable karst springs. usf.edu

Engineered systems, such as wastewater treatment plants (WWTPs), are the primary barrier against the release of pharmaceuticals into the environment. However, conventional treatments are often ineffective at removing persistent compounds like carbamazepine. frontiersin.org Studies consistently report low to negligible removal rates in conventional activated sludge systems, often below 10%. frontiersin.org

The accurate assessment of these removal efficiencies heavily relies on the use of analytical standards like Carbamazepine-d8. When researchers measure carbamazepine concentrations in the influent and effluent of a WWTP to calculate its removal efficiency, Carbamazepine-d8 is used as an internal standard in analytical methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC/MS-MS). nih.gov This application is crucial for validating the performance of various treatment technologies, from conventional biological processes to advanced oxidation and membrane filtration. For instance, while conventional methods show poor performance, advanced treatments like ozonation, activated carbon, nanofiltration, and reverse osmosis have demonstrated significantly higher removal efficiencies. mdpi.commdpi.com The precise data obtained using Carbamazepine-d8 allows for a direct comparison of these technologies and informs the development of more effective water treatment strategies. researchgate.net

| Treatment Technology | Reported Carbamazepine Removal Efficiency |

|---|---|

| Conventional Activated Sludge | <10% - 50% |

| Membrane Bioreactor (MBR) | 50% (can be improved with PAC) |

| Ozonation | >90% |

| Activated Carbon (GAC/PAC) | >90% |

| Nanofiltration / Reverse Osmosis | High removal |

| Biofilter (biotransformation) | ~17% |

Computational Predictions of Environmental Biotransformation

Given the persistence of carbamazepine, significant research has focused on understanding its potential for biotransformation and bioremediation. Computational, or in silico, methods have emerged as powerful tools to predict how this compound might be broken down by microorganisms and to identify the specific enzymes responsible. researchgate.net These computational approaches can rapidly screen for potential degradation pathways and enzyme candidates, accelerating the development of bioremediation technologies. nih.gov

In silico modeling uses specialized software to predict the metabolic fate of chemical compounds in biological systems. The University of Minnesota Pathway Prediction System (UM-PPS) is one such tool that has been successfully applied to recalcitrant personal care products, including carbamazepine. researchgate.netnih.gov This system contains a vast database of microbial enzymatic reactions and uses this information to predict plausible biotransformation pathways for a given compound.

For carbamazepine, these prediction systems propose that the initial steps of biodegradation are likely catalyzed by hydrolase or oxygenase enzymes. nih.gov The models can generate a series of potential metabolites, such as cis-10,11-dihydroxy-10,11-dihydrocarbamazepine (B116473) and cis-2,3-dihydroxy-2,3-dihydrocarbamazepine, which can then be experimentally verified. researchgate.net This predictive capability is crucial as it guides laboratory research, saving significant time and resources by focusing on the most probable degradation routes.

A key outcome of in silico modeling is the identification of specific enzymes and the microorganisms that produce them, which can be harnessed for bioremediation. nih.gov Computational predictions for carbamazepine identified biphenyl (B1667301) dioxygenase from the bacterium Paraburkholderia xenovorans LB400 as a highly promising candidate enzyme for its metabolism. researchgate.netnih.gov

Subsequent experimental testing confirmed this prediction, demonstrating that this enzyme could effectively metabolize carbamazepine at a rate forty times greater than previously reported methods. researchgate.net The enzyme hydroxylates carbamazepine by adding oxygen to form dihydrodiols, which are considered non-harmful metabolites. researchgate.net This approach mitigates the risk of forming carcinogenic acridine products, which can occur with advanced chemical oxidation methods. nih.gov Other enzymes, such as naphthalene-1,2-dioxygenase from Pseudomonas sp., have also been identified as capable of degrading carbamazepine. researchgate.net These findings highlight the potential of combining computational predictions with microbiology to discover effective and safe bioremediation solutions for persistent pharmaceutical pollutants. researchgate.net

| Enzyme Candidate | Source Organism | Predicted Action |

|---|---|---|

| Biphenyl-2,3-dioxygenase (BPDO) | Paraburkholderia xenovorans LB400 | Hydroxylation / Oxygenation |

| Naphthalene-1,2-dioxygenase (NDO) | Pseudomonas sp. NCIB 9816-4 | Oxygenation |

| Laccase | Streptomyces MIUG 4.89 | Oxidation |

Theoretical and Computational Investigations of Carbamazepine D8

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, geometry, and vibrational dynamics. For Carbamazepine-d8, these calculations offer insights into how deuteration affects its fundamental quantum mechanical characteristics compared to its non-deuterated counterpart.

Density Functional Theory (DFT) has become a primary computational tool for studying pharmaceutical molecules due to its favorable balance of accuracy and computational cost. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), have been extensively applied to the parent Carbamazepine (B1668303) molecule to determine its electronic and vibrational properties. nih.govresearchgate.netresearchgate.net

The electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is largely unaffected by isotopic substitution, as it depends on the electron distribution, which is identical for Carbamazepine and Carbamazepine-d8. However, the vibrational properties are significantly altered. The vibrational frequencies of molecular bonds are dependent on the masses of the connected atoms. Replacing hydrogen with the heavier deuterium (B1214612) isotope results in a predictable decrease in the vibrational frequencies of the C-D bonds compared to the C-H bonds.

This effect is particularly pronounced for stretching and bending modes involving the deuterated positions. DFT calculations can precisely predict these isotopic shifts in the infrared (IR) and Raman spectra. researchgate.net These theoretical predictions are crucial for interpreting experimental vibrational spectra of Carbamazepine-d8. For instance, low-frequency vibrational properties of Carbamazepine co-crystals have been characterized using DFT, providing assignments for collective vibrational modes. mdpi.com Such analyses, when applied to Carbamazepine-d8, would reveal how deuteration impacts the collective motions and intermolecular vibrations within a crystal lattice.

Table 1: Predicted Vibrational Frequency Shifts in Carbamazepine-d8 using DFT This table is illustrative, based on established principles of isotopic substitution. Specific values require dedicated DFT calculations for Carbamazepine-d8.

| Vibrational Mode | Typical Frequency in Carbamazepine (cm⁻¹) | Predicted Frequency in Carbamazepine-d8 (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | ~2200 - 2300 (for C-D bonds) |

| Amide N-H Stretch | 3400 - 3500 | 3400 - 3500 (if not deuterated) |

Ab initio methods, such as Hartree-Fock (RHF), provide a foundational approach to calculating molecular properties from first principles without reliance on empirical data. nih.govresearchgate.net These methods are employed to optimize the molecular geometry of Carbamazepine, determining the most stable three-dimensional arrangement of its atoms. mdpi.com The resulting equilibrium geometry is critical for understanding its interaction with biological targets and its crystal packing.

For Carbamazepine-d8, ab initio calculations would predict a molecular geometry virtually identical to that of standard Carbamazepine. The bond lengths and angles are determined by the electronic potential energy surface, which is not significantly altered by isotopic substitution. However, these methods are also used to explore the molecule's potential energy landscape, identifying different conformers and the energy barriers between them. The carboxamide group of Carbamazepine is known to be conformationally labile. researchgate.net While the landscape itself remains unchanged, the zero-point vibrational energy (ZPVE) of each conformer is lowered upon deuteration. This can lead to subtle shifts in the relative populations of different conformers at equilibrium, a phenomenon that can be modeled using ab initio calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, intermolecular interactions, and the assembly of molecules into larger structures.

MD simulations are a powerful tool for exploring the conformational flexibility of molecules like Carbamazepine in different environments, such as in solution or bound to a protein. nih.govsemanticscholar.org These simulations can map the accessible conformations and the transitions between them over time. Studies on Carbamazepine have shown that it can adopt several different conformations, particularly concerning the orientation of the carboxamide group. researchgate.net

For Carbamazepine-d8, the conformational landscape explored during an MD simulation would be the same as for the non-deuterated form, as the underlying force fields (like GAFF) are based on atomic interactions that are not mass-dependent in their standard parameterization. nih.gov Tautomerism, a process involving proton transfer, is not a prominent feature for the stable form of Carbamazepine but can be studied computationally. If a tautomeric equilibrium involved the transfer of a deuterium atom in Carbamazepine-d8, the rate of this process would be expected to be slower than the corresponding proton transfer, an example of a kinetic isotope effect.

The way molecules interact with each other governs the formation of condensed phases, such as crystals. Computational studies have been instrumental in understanding the crystal packing of Carbamazepine, which is known to exhibit polymorphism (the ability to exist in multiple crystal forms). nih.govnih.gov These studies have identified the key intermolecular interactions responsible for the stability of its various polymorphs.

The crystal packing of Carbamazepine-d8 is expected to be nearly identical to that of its protium (B1232500) counterpart. However, the subtle differences in vibrational dynamics due to deuteration can lead to small changes in the unit cell dimensions of the crystal, a phenomenon known as an isotope effect on crystal structure. The strength and nature of the intermolecular interactions, particularly hydrogen bonds, can be analyzed in detail using methods like PIXEL, which partitions interaction energies into Coulombic, polarization, dispersion, and repulsion terms. rsc.orgrsc.org

Table 2: Key Intermolecular Interactions in Carbamazepine Crystals

| Interaction Type | Description | Molecular Groups Involved |

|---|---|---|

| Hydrogen Bonding | Dimer formation, crucial for crystal stability. | Carboxamide groups (-CONH₂) |

| π-π Stacking | Attraction between aromatic rings. | Dibenzazepine (B1670418) rings |

Isotope Effect Prediction and Modeling